Molecular Weight and Predicted Lipophilicity Differentiation vs. Indomethacin and Indomethacin Methyl Ester
The 3-methylphenyl ester exhibits a substantially higher molecular weight (447.91 g·mol⁻¹) compared to indomethacin (357.79 g·mol⁻¹) and indomethacin methyl ester (371.81 g·mol⁻¹), a 25.2% and 20.5% increase respectively [1]. This larger and more lipophilic 3-methylphenyl promoiety (calculated contribution of the 3-methylphenoxy group: ~108 Da vs. ~17 Da for methoxy) is predicted to increase the compound's logP by approximately 1.5–2.0 units above indomethacin based on fragment-based calculations (indomethacin experimental logP ≈ 4.27), which directly impacts membrane permeability, tissue distribution, and esterase-mediated activation kinetics [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 447.91 g·mol⁻¹; predicted logP ≈ 5.8–6.3 (fragment-based estimate) |
| Comparator Or Baseline | Indomethacin: MW = 357.79 g·mol⁻¹, experimental logP ≈ 4.27; Indomethacin methyl ester: MW = 371.81 g·mol⁻¹, experimental logP ≈ 4.5 |
| Quantified Difference | MW increase of 90.12 g·mol⁻¹ (+25.2%) vs. indomethacin; estimated logP increase of ~1.5–2.0 log units |
| Conditions | Physicochemical prediction based on molecular structure; indomethacin logP reference from DrugBank and published experimental data |
Why This Matters
Higher lipophilicity alters in vitro assay partitioning, cell permeability, and in vivo distribution, making this compound a distinct chemical probe for studying the impact of ester promoiety hydrophobicity on prodrug activation and target engagement.
- [1] DrugBank. Indomethacin (DB00328). Retrieved from https://go.drugbank.com/drugs/DB00328 View Source
- [2] EP0080271A1 (1983). Indomethacin phenyl ester derivatives, their use, and compositions containing them. European Patent Office. View Source
